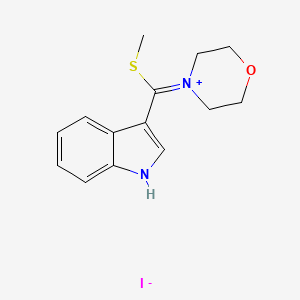
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide is a compound that features a morpholinium ion paired with an iodide ion. The structure includes an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activity and are often found in compounds used to treat various disorders .
Métodos De Preparación
The synthesis of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide typically involves the reaction of indole derivatives with morpholine and methylthio compounds under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and may require heating to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound’s indole moiety makes it relevant in studies related to cell biology and biochemistry.
Medicine: Indole derivatives are often explored for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar compounds to Morpholinium, 4-(3-indolyl(methylthio)methylene)-, iodide include other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Propiedades
Número CAS |
54921-48-1 |
|---|---|
Fórmula molecular |
C14H17IN2OS |
Peso molecular |
388.27 g/mol |
Nombre IUPAC |
4-[1H-indol-3-yl(methylsulfanyl)methylidene]morpholin-4-ium;iodide |
InChI |
InChI=1S/C14H16N2OS.HI/c1-18-14(16-6-8-17-9-7-16)12-10-15-13-5-3-2-4-11(12)13;/h2-5,10H,6-9H2,1H3;1H |
Clave InChI |
QNHQRAFBDHAYJE-UHFFFAOYSA-N |
SMILES canónico |
CSC(=[N+]1CCOCC1)C2=CNC3=CC=CC=C32.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


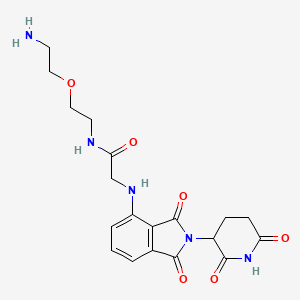
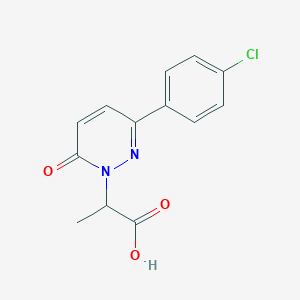
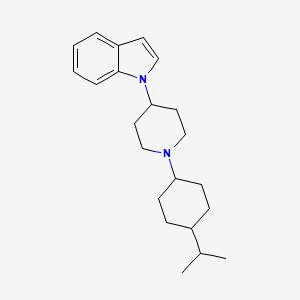
![2-{[(3-nitrophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11937585.png)
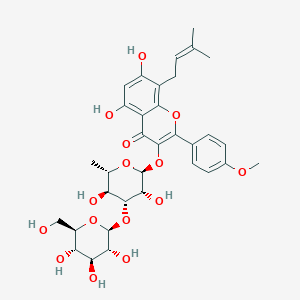
![(2,5-dioxopyrrolidin-1-yl) 6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoate](/img/structure/B11937599.png)
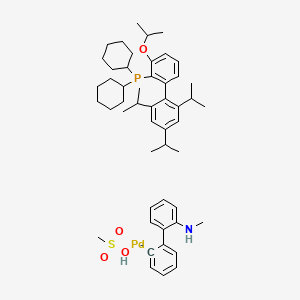
![2-methoxy-4-((E)-{[(4-methoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11937616.png)
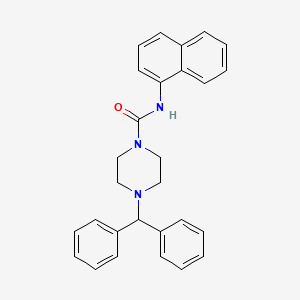
![3-(1-Methylbenzimidazol-2-yl)-1-(3-phenylpropyl)pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B11937631.png)
![1-Methyl-9-thiabicyclo[4.2.1]nona-2,4,7-triene 9,9-dioxide](/img/structure/B11937640.png)
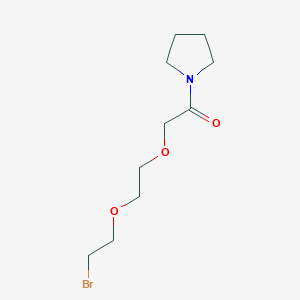

![4-[5-[(1S)-1-[4-(cyclopropanecarbonyl)phenoxy]propyl]-1,2,4-oxadiazol-3-yl]-2-fluoro-N-[(2S)-1-hydroxypropan-2-yl]benzamide](/img/structure/B11937667.png)
